![molecular formula C22H35Cl2FN2O2 B2516158 1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1351607-74-3](/img/structure/B2516158.png)
1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H35Cl2FN2O2 and its molecular weight is 449.43. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Syntheses and Antagonist Activity
Research on structurally related compounds highlights their significance in exploring antagonistic activities against specific receptors. For example, compounds with similar complex bicyclic structures have been synthesized and evaluated for their 5-HT2 antagonist activity. These studies reveal the potential of such compounds in modulating serotonin receptors, which could have implications for treating various neurological and psychiatric disorders (Watanabe et al., 1992).
Dopamine Uptake Inhibition
Another area of research interest involves the inhibition of dopamine uptake, which is crucial for understanding and potentially treating disorders related to dopamine dysregulation, such as Parkinson's disease and certain types of addiction. Studies on compounds like GBR-12909, which share structural similarities with the queried compound, have focused on optimizing synthesis processes for better yields and environmental friendliness, suggesting a pathway for the large-scale production of similar compounds for research and therapeutic purposes (Ironside et al., 2002).
Anticancer Activity
The synthesis and evaluation of heterocyclic compounds related to the queried chemical structure have also been investigated for their potential anticancer activities. Such research endeavors aim to discover novel therapeutic agents by exploring the anticancer properties of newly synthesized compounds, including their molecular docking and in vitro activities against various cancer cell lines (Lv et al., 2019).
Antimicrobial and Antimalarial Activities
Further investigations into similar compounds have explored their antimicrobial and antimalarial activities. The synthesis of new derivatives and their subsequent evaluation against a range of microorganisms and Plasmodium species offer insights into the potential use of these compounds in combating infectious diseases (Bektaş et al., 2007), (Mendoza et al., 2011).
Propiedades
IUPAC Name |
1-[2-(2-bicyclo[2.2.1]heptanyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33FN2O2.2ClH/c23-21-3-1-2-4-22(21)25-10-8-24(9-11-25)15-20(26)16-27-12-7-19-14-17-5-6-18(19)13-17;;/h1-4,17-20,26H,5-16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURIIURIRQKXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCOCC(CN3CCN(CC3)C4=CC=CC=C4F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.